O-(Diphenylphosphinyl)hydroxylamine
Overview
Description
“O-(Diphenylphosphinyl)hydroxylamine” (DPPH) is an organopnictogen compound . It is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . It has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group .
Synthesis Analysis
DPPH can be prepared by the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan . The reaction results in the formation of DPPH and not the N-phosphinyl compound as was previously thought . The reaction becomes very thick with a white precipitate, requiring vigorous stirring .Molecular Structure Analysis
The molecular formula of DPPH is C12H12NO2P . The molecular weight is 233.21 . The percent composition is C 61.80%, H 5.19%, N 6.01%, O 13.72%, P 13.28% .Chemical Reactions Analysis
DPPH has shown remarkable potential as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . It forms an N-acetyl derivative with acetic anhydride and condenses with acetone to give O-(diphenylphosphinyl)acetoxime .Physical and Chemical Properties Analysis
DPPH is a white to yellow solid . . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
Chemical Reactions and Structural Analysis O-(Diphenylphosphinyl)hydroxylamine demonstrates unique chemical reactivity, particularly in its interactions with various phosphinic chlorides. It has been observed that hydroxylamine reacts with diphenylphosphinic chloride to yield this compound rather than the N-phosphinyl compound as previously thought. This reactivity extends to similar reactions with other phosphinic chlorides. The chemical structure and properties of this compound have been inferred from its reactions, such as its condensation with acetone to form phosphinylacetone oximes. This compound also forms aminophosphonium and aminosulphonium salts with triphenylphosphine and dimethyl sulphide, respectively (Harger, 1982).
Electrophilic Aminating Agents this compound (DPPH) is recognized as a potent electrophilic aminating agent. It facilitates various bond-formation reactions, such as C-N, N-N, O-N, and S-N bonds, without the need for expensive metal catalysts. Its role in stereo- and regioselective intramolecular cyclizations has been acknowledged in recent synthetic advances, highlighting its potential in organic and biomolecular chemistry (Sabir, Kumar, & Jat, 2018).
Conversion of Aldehydes to Nitriles A notable application of O-(Diphenylphosphininyl)hydroxylamine is in the direct conversion of aldehydes to nitriles. This process involves heating the aldehydes with DPPH in toluene, a reaction that can be carried out in the presence of other functional groups like alcohol, ketone, ester, or amine. This method stands out for its chemoselectivity and efficiency, providing a straightforward route to synthesize nitriles from aldehydes (Laulhé, Gori, & Nantz, 2012).
Base-Induced Transposition Reactions Research has also explored the base-induced transposition reactions involving N-(Diphenylphosphinothioyl)hydroxylamine derivatives. These compounds undergo intriguing rearrangements involving the transposition of sulfur and oxygen atoms. This phenomenon is significant in the context of chemical synthesis and reaction mechanisms (Harger, 1997).
Mechanism of Action
Target of Action
O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis . Its primary targets are stable carbanions and Grignard reagents .
Mode of Action
This compound acts as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations . This means it can interact with its targets to form new bonds, leading to the creation of new compounds.
Biochemical Pathways
It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds . These reactions can lead to significant changes in the biochemical pathways of the system where they occur.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3 . It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated .
Result of Action
The result of O-Diphenylphosphinylhydroxylamine’s action is the formation of new compounds through various bond-formation reactions . It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone .
Action Environment
It should be stored in a dry, sealed container, away from heat sources . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
DPPH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
DPPH has shown remarkable potential as an electrophilic aminating agent . It has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . Future research may focus on exploring its potential in other chemical reactions and its use in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts . The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes .
Properties
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-96-7 | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.